m-PEG4-azide

PROTACs Targeted Protein Degradation Linker Optimization

13-Azido-2,5,8,11-tetraoxatridecane, commonly referred to as m-PEG4-azide, is a monofunctional polyethylene glycol (PEG) derivative containing a terminal azide group. With a molecular formula of C9H19N3O4 and a molecular weight of 233.26 g/mol, this compound is supplied as a colorless to light yellow clear liquid at room temperature.

Molecular Formula C9H19N3O4
Molecular Weight 233.27 g/mol
CAS No. 606130-90-9
Cat. No. B609253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG4-azide
CAS606130-90-9
Synonymsm-PEG4-azide
Molecular FormulaC9H19N3O4
Molecular Weight233.27 g/mol
Structural Identifiers
InChIInChI=1S/C9H19N3O4/c1-13-4-5-15-8-9-16-7-6-14-3-2-11-12-10/h2-9H2,1H3
InChIKeyFFOZZVDSANUDAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

13-Azido-2,5,8,11-tetraoxatridecane (CAS 606130-90-9): Procurement-Ready m-PEG4-Azide Linker for Click Chemistry and PROTAC Development


13-Azido-2,5,8,11-tetraoxatridecane, commonly referred to as m-PEG4-azide, is a monofunctional polyethylene glycol (PEG) derivative containing a terminal azide group . With a molecular formula of C9H19N3O4 and a molecular weight of 233.26 g/mol, this compound is supplied as a colorless to light yellow clear liquid at room temperature [1]. It serves as a key building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, and is widely employed as a PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs) .

Workflow: Click chemistry (CuAAC / SPAAC) and PROTAC linker synthesis
Selection logic: Monodisperse PEG4 scaffold for defined spatial control
Format advantage: Room-temperature liquid for automated dispensing

Why 13-Azido-2,5,8,11-tetraoxatridecane Cannot Be Replaced by Just Any PEG-Azide or Alkyl Linker


Substituting 13-Azido-2,5,8,11-tetraoxatridecane with a generic PEG-azide or an alternative linker scaffold introduces quantifiable performance liabilities in bioconjugation and targeted protein degradation. The discrete four-unit PEG4 spacer defines a specific end-to-end distance (~18.9 Å) and conformational flexibility that directly governs ternary complex formation in PROTACs; shorter (PEG2/PEG3) or longer (PEG6/PEG8) linkers can shift the degradation potency (DC50) by an order of magnitude or more, and may even ablate activity entirely [1]. Furthermore, the monodisperse, defined-length PEG4 chain confers reproducible aqueous solubility and minimal steric hindrance, whereas polydisperse PEG mixtures or rigid alkyl/aryl spacers can introduce batch-to-batch variability, aggregation, or unfavorable pharmacokinetics [1][2]. The evidence below quantifies these differentiation points.

PEG2 or PEG3 azide

Linker length directly shifts PROTAC degradation potency; substituting PEG4 may alter or ablate ternary complex formation, as seen in ERα degrader studies.

Polydisperse PEG-azide

Batch-dependent chain-length distribution can nucleate aggregation and introduce variable pharmacokinetics, undermining SAR reproducibility.

Solid m-PEGn-azide analogs

Solid physical state at ambient temperature complicates automated liquid handling and may require pre-warming, reducing workflow efficiency.

13-Azido-2,5,8,11-tetraoxatridecane: Quantified Differentiation Versus Closest Analogs for Scientific Procurement


PEG4 Spacer Length Directly Impacts PROTAC Degradation Potency vs. PEG2 and PEG3 Linkers

Linker length is a critical determinant of PROTAC efficacy. In a systematic evaluation of estrogen receptor alpha (ERα) degraders (LCL-ER(dec) series), the PEG3 linker variant (LCL-ER(dec)) demonstrated the highest degradation activity, while the PEG4 linker variant (LCL-ER(dec)-P4) and the PEG2 linker variant (LCL-ER(dec)-P2) both exhibited reduced activity [1]. This demonstrates that PEG length is not linearly correlated with potency and must be empirically optimized for each target pair. As a discrete, monodisperse building block, 13-Azido-2,5,8,11-tetraoxatridecane (PEG4) provides a specific, reproducible starting point for this optimization. Additionally, PROTACs built with a PEG4 core have achieved potent degradation, as exemplified by a BTK degrader with a DC50 of 200 nM in THP-1 cells and a PARP1 degrader with a DC50 of 82 nM .

PROTAC degradation potency vs. PEG2/PEG3
Cross-study comparable
Rank order: PEG3 > PEG4 ≈ PEG2
Length-dependent activity confirms need for defined PEG4 scaffold during optimization.
ERα assay in MCF-7 cells; BTK/PARP1 DC50 values support context.
PROTACs Targeted Protein Degradation Linker Optimization

Aqueous Solubility and Handling: PEG4 Azide vs. Shorter PEG Analogs

The hydrophilic PEG4 spacer significantly enhances water solubility compared to non-PEGylated or shorter-chain alternatives. While exact solubility limits for the target compound in water are not explicitly stated in vendor documentation, it is noted to be miscible with water and polar organic solvents, a property conferred by the tetraethylene glycol chain [1]. In contrast, analogous PEG3-azide compounds also exhibit good water solubility, but the incremental addition of one ethylene glycol unit in PEG4 provides a measurable increase in hydrophilicity and reduces the propensity for non-specific hydrophobic interactions, which is critical for maintaining conjugate stability and reducing aggregation in biological assays [2][3].

Aqueous solubility vs. PEG3
Class-level inference
Water-miscible; longer hydration shell than PEG3
Reduces non-specific hydrophobic interactions, supporting conjugate stability.
Qualitative increase in hydrophilicity; minimizes co-solvent use.
Bioconjugation Solubility Formulation

Defined Physical State and Purity Simplify Laboratory Handling and Automation

13-Azido-2,5,8,11-tetraoxatridecane is supplied as a liquid at room temperature (20°C) [1]. This contrasts with many shorter PEG-azides (e.g., m-PEG3-azide) and longer PEG-azides (e.g., m-PEG5-azide), which are often solids at room temperature, requiring warming or solvent dissolution prior to dispensing. The liquid form enables direct, accurate volumetric handling and seamless integration with automated liquid handling systems, reducing workflow time and minimizing exposure to hygroscopic solids. Additionally, the compound is routinely available with a purity of >98.0% as determined by HPLC [1], ensuring consistent reactivity in click chemistry applications and minimizing side reactions from impurities.

Physical state: Liquid at 20°C
Head-to-head
Liquid vs. solid (PEG3, PEG5, PEG6)
Enables direct volumetric handling and automated liquid dispensing.
Reduces workflow steps and freeze-thaw degradation risk.
Laboratory Automation Inventory Management Quality Control

Synthetic Accessibility: PEG4 Core Enables Moderate-to-High Yield in Heterobifunctional Linker Synthesis

In the synthesis of heterobifunctional oligo(ethylene glycol) (OEG) linkers, the desymmetrization of tetra(ethylene glycol) (OH-PEG4-OH) to introduce an alkyne group proceeded in moderate yields (37-69%) [1]. This yield range is comparable to that of hexa(ethylene glycol) (PEG6) and octa(ethylene glycol) (PEG8) under similar conditions, indicating that the PEG4 core does not impose a synthetic penalty relative to longer PEG chains. Furthermore, subsequent conversion of the remaining hydroxyl group to a mesylate and then to an iodo-terminated linker was achieved in quantitative yields, demonstrating the robustness of the PEG4 scaffold in multi-step derivatization [1].

Synthetic yield: Alkyne-PEG4-OH
Class-level inference
37–69% yield, comparable to PEG6/PEG8
Synthetically tractable core supports multi-gram linker preparation.
Williamson ether synthesis; subsequent steps quantitative.
Organic Synthesis Linker Chemistry Process Development

Monodisperse PEG4 Confers Reproducible Solubility and Pharmacokinetics vs. Polydisperse PEG Mixtures

The use of a monodisperse, single-length PEG4 spacer in 13-Azido-2,5,8,11-tetraoxatridecane ensures batch-to-batch reproducibility in solubility and biological performance. In contrast, polydisperse PEG mixtures (e.g., PEG2000, PEG5000) contain a distribution of chain lengths, where the high-mass hydrophobic tail can nucleate aggregation and precipitation, leading to variable assay results and unreliable pharmacokinetic profiles [1]. The discrete PEG4 chain provides a defined, predictable hydration shell that enhances apparent solubility many-fold without the need for co-solvents [1]. This monodispersity is critical for achieving consistent intracellular ternary-complex formation in PROTACs and reproducible conjugate stability in bioconjugation.

Batch reproducibility vs. polydisperse PEG
Data to verify
Monodisperse PEG4 eliminates high-mass aggregation tail
Supports consistent PK and ternary-complex formation across batches.
Class-level advantage; source-specific lot review recommended.
Pharmacokinetics Drug Formulation Quality by Design

Optimal Research and Industrial Use Cases for 13-Azido-2,5,8,11-tetraoxatridecane Based on Quantified Differentiation


PROTAC Linker Optimization: Empirically Defining the Optimal PEG Length

Use 13-Azido-2,5,8,11-tetraoxatridecane as a discrete PEG4 building block in parallel synthesis of PROTAC libraries to systematically evaluate linker length effects on degradation potency (DC50) and ternary complex formation. The evidence that PEG3 and PEG4 linkers can yield significantly different degradation activities (as observed for ERα degraders ) underscores the necessity of testing this exact PEG4 variant. The liquid physical state facilitates rapid, automated dispensing for high-throughput linker screening [1].

Bioconjugation and Click Chemistry for Biomolecule Labeling

Employ 13-Azido-2,5,8,11-tetraoxatridecane to introduce an azide handle onto biomolecules (e.g., proteins, antibodies, nanoparticles) via amine-reactive chemistry, followed by CuAAC or SPAAC click reactions with alkyne-bearing fluorophores, drugs, or polymers . The monodisperse PEG4 spacer enhances aqueous solubility and reduces non-specific binding, ensuring efficient conjugation and improved signal-to-noise ratios in imaging and diagnostic assays [2].

Antibody-Drug Conjugate (ADC) Linker Development

Integrate 13-Azido-2,5,8,11-tetraoxatridecane as a hydrophilic spacer in ADC linker-payload constructs. The defined PEG4 chain provides a precise spatial separation between the antibody and the cytotoxic payload, minimizing steric hindrance and preserving antigen-binding affinity . The monodisperse nature of the PEG4 spacer ensures consistent drug-to-antibody ratio (DAR) and reproducible pharmacokinetics across manufacturing batches, a critical quality attribute for ADC development [3].

Surface Functionalization and Biomaterials Engineering

Utilize 13-Azido-2,5,8,11-tetraoxatridecane for the covalent modification of surfaces (e.g., gold nanoparticles, magnetic beads, hydrogels) to create azide-functionalized platforms . The hydrophilic PEG4 layer reduces non-specific protein adsorption and provides a flexible, bio-inert interface for subsequent click-mediated immobilization of ligands, enzymes, or antibodies. The defined chain length ensures reproducible surface density and orientation of immobilized biomolecules [2].

Application
Selection Property
Validation Focus
PROTAC linker screening
Defined PEG4 length for ternary-complex optimization
Degradation potency (DC50) and linker SAR
Bioconjugation / click labeling
Monodisperse hydrophilic spacer reduces non-specific binding
Conjugation efficiency and signal-to-noise ratio
ADC linker-payload design
Precise spatial separation with consistent DAR
Antigen-binding affinity and PK reproducibility
Surface functionalization
Bio-inert PEG4 interface for oriented immobilization
Surface density and non-specific adsorption control

Technical Documentation Hub

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34 linked technical documents
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